The Strategic Intermediate: A Technical Guide to 5-Bromo-4-cyano-2-methoxyphenyl acetate for Advanced Pharmaceutical Synthesis
The Strategic Intermediate: A Technical Guide to 5-Bromo-4-cyano-2-methoxyphenyl acetate for Advanced Pharmaceutical Synthesis
Introduction: The Unseen Architect in Modern Drug Discovery
In the intricate landscape of pharmaceutical development, the journey from a conceptual molecule to a life-altering therapeutic is paved with critical chemical intermediates. These compounds, while not the final active pharmaceutical ingredient (API), are the unsung heroes that enable the efficient and precise construction of complex molecular architectures. 5-Bromo-4-cyano-2-methoxyphenyl acetate, a polysubstituted aromatic compound, has emerged as a strategic building block, particularly in the synthesis of novel therapeutics. Its unique constellation of functional groups—a bromine atom, a nitrile group, a methoxy ether, and a phenyl acetate—offers a versatile platform for a multitude of chemical transformations. This guide provides an in-depth technical overview of 5-Bromo-4-cyano-2-methoxyphenyl acetate, tailored for researchers, scientists, and drug development professionals. We will delve into its synthesis, reactivity, and potential applications, underscoring its significance as a pivotal intermediate in the quest for new medicines.
Physicochemical Properties and Structural Data
A thorough understanding of a chemical intermediate's properties is fundamental to its effective application in synthesis. Below is a summary of the key physicochemical data for 5-Bromo-4-cyano-2-methoxyphenyl acetate.
| Property | Value | Source(s) |
| CAS Number | 515832-53-8 | [1][2] |
| Molecular Formula | C₁₀H₈BrNO₃ | [3] |
| Molecular Weight | 270.08 g/mol | [3] |
| Appearance | Solid | |
| InChI | 1S/C10H8BrNO3/c1-6(13)15-10-4-8(11)7(5-12)3-9(10)14-2/h3-4H,1-2H3 | |
| SMILES | BrC1=CC(OC(C)=O)=C(OC)C=C1C#N |
Note: Experimentally determined data such as melting point and solubility are not widely available in public literature and should be determined empirically upon synthesis or acquisition.
Synthesis of 5-Bromo-4-cyano-2-methoxyphenyl acetate: A Proposed Pathway
Caption: Proposed synthetic workflow for 5-Bromo-4-cyano-2-methoxyphenyl acetate.
Step 1: Bromination of Vanillin
The synthesis commences with the electrophilic aromatic substitution of vanillin. The hydroxyl and methoxy groups are activating and ortho-, para-directing. The position para to the hydroxyl group is already occupied by the aldehyde, and the position ortho to the strongly activating hydroxyl group is the most nucleophilic, leading to regioselective bromination.
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Protocol:
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Dissolve vanillin in a suitable solvent such as acetic acid.
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Slowly add a brominating agent, such as bromine (Br₂) or N-Bromosuccinimide (NBS), to the solution at room temperature with stirring.
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Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Upon completion, the reaction mixture is typically poured into water to precipitate the product.
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The solid 5-bromovanillin is collected by filtration, washed with water, and dried.
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Step 2: Conversion of Aldehyde to Nitrile
The transformation of the aldehyde group of 5-bromovanillin into a nitrile is a crucial step. A common and effective method is the conversion of the aldehyde to an aldoxime, followed by dehydration.
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Protocol:
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React 5-bromovanillin with hydroxylamine hydrochloride in a solvent like ethanol or pyridine.
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The resulting aldoxime is then dehydrated using a reagent such as acetic anhydride, which can be heated to drive the reaction to completion.
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The product, 5-bromo-4-hydroxy-3-methoxybenzonitrile, can be isolated by extraction and purified by recrystallization or column chromatography.
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Step 3: Acetylation of the Phenolic Hydroxyl Group
The final step is the protection of the phenolic hydroxyl group as an acetate ester. This is a standard transformation that enhances the stability of the compound and can modify its reactivity in subsequent synthetic steps.
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Protocol:
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Dissolve the 5-bromo-4-cyano-2-methoxyphenol precursor in a suitable solvent, such as dichloromethane or ethyl acetate.
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Add a base, for example, triethylamine or pyridine, to act as an acid scavenger.
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Cool the mixture in an ice bath and add acetic anhydride or acetyl chloride dropwise.
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Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
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The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final product, 5-Bromo-4-cyano-2-methoxyphenyl acetate.
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Reactivity and Application as a Chemical Intermediate
The synthetic utility of 5-Bromo-4-cyano-2-methoxyphenyl acetate lies in the orthogonal reactivity of its functional groups. The bromine atom is a prime handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of a wide variety of substituents. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for molecular elaboration. The acetate group serves as a protecting group for the phenol, which can be readily deprotected under basic or acidic conditions to reveal the free hydroxyl group for further functionalization.
Caption: Reactivity map of 5-Bromo-4-cyano-2-methoxyphenyl acetate.
A significant, albeit indirect, application highlighting the importance of the core structure of this intermediate is in the synthesis of the non-steroidal mineralocorticoid receptor antagonist, Finerenone . While patents for Finerenone describe the cyanation of 4-bromo-2-methoxybenzaldehyde, a closely related precursor, the strategic placement of the bromo, cyano, and methoxy groups in 5-Bromo-4-cyano-2-methoxyphenyl acetate makes it a highly valuable starting material for the synthesis of Finerenone and its analogs. The bromo- and cyano-substituted phenyl ring is a key pharmacophoric element in these dihydropyridine-based drugs.[4][5]
Handling, Storage, and Safety
As with any chemical reagent, proper handling and storage procedures are paramount to ensure safety and maintain the integrity of the compound.
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Safety: 5-Bromo-4-cyano-2-methoxyphenyl acetate is classified as harmful if swallowed and may cause an allergic skin reaction. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
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Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Outlook
5-Bromo-4-cyano-2-methoxyphenyl acetate represents a quintessential example of a modern chemical intermediate—a molecule strategically designed with multiple reactive sites to facilitate the efficient construction of complex, high-value molecules. Its utility, particularly in the context of synthesizing pharmacologically relevant compounds like Finerenone, underscores the importance of such building blocks in contemporary drug discovery and development. As the demand for more sophisticated and targeted therapeutics continues to grow, the role of versatile intermediates like 5-Bromo-4-cyano-2-methoxyphenyl acetate will undoubtedly expand, enabling chemists to explore new chemical space and accelerate the delivery of novel medicines to patients in need.
References
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Process for the preparation of (4S)4-(4-cyano- 2-methoxyphenyl)-5-ethoxy-2,8-dimethyl. (2025, December 10). Technical Disclosure Commons. Retrieved from [Link]
- Bayer Schering Pharma AG. (2017). Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and recovery of (4s) (Patent No. WO2017032678A1). Google Patents.
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Finerenone, BAY 94-8862. (2016, February 9). New Drug Approvals. Retrieved from [Link]
- Bayer Healthcare LLC. (2019). Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and recovery of (4S) (Patent No. US10392384B2). Google Patents.
- Bayer Pharma Aktiengesellschaft. (2016). Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient (Patent No. WO2016016287A1). Google Patents.
- MSN Laboratories Private Limited. (2023). Process for the preparation of finerenone and intermediates thereof (Patent No. WO2023205164A1). Google Patents.
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